Zirconium sulfate

Descripción

Propiedades

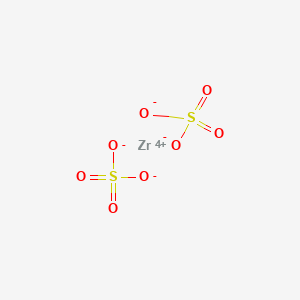

IUPAC Name |

zirconium(4+);disulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2H2O4S.Zr/c2*1-5(2,3)4;/h2*(H2,1,2,3,4);/q;;+4/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXAUZSQITFJWPS-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Zr+4] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Zr(SO4)2, O8S2Zr | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | zirconium(IV) sulfate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Zirconium(IV)_sulfate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0021466 | |

| Record name | Zirconium(IV) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Anhydrous zirconium sulfate is a colorless microcrystalline solid. Zirconium sulfate is also obtained as a white crystalline tetrahydrate, ZrSO4.4H2O. Both forms are soluble in water and noncombustible. It is corrosive to aluminum. It is used in chemical analysis, as an additive for lubricants, and for many other uses., Liquid; Pellets or Large Crystals, Hygroscopic; [HSDB] Colorless solid; [CAMEO] White powder; [MSDSonline] | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium sulfate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8487 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Crystalline solid. Converted to monohydrate at 100 °C, to anhydrous form at 380 °C; solubility in water at 18 °C: 52.5 g/100 g solution. A solution at room temperature deposits a solid on standing. The more dilute the solution the more rapid the decomposition /Zirconium sulfate tetrahydrate/, Soluble in water, Slightly soluble in ethanol | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3 at 68 °F (approx.) (USCG, 1999) - Denser than water; will sink, 3.22 g/cu cm, White tetragonal crystals; density: 2.80 g/cu cm. Very soluble in water /Zirconium sulfate tetrahydrate/, White crystalline powder; bulk density: 70 lb/cu ft; decomposes to monohydrate at 100 °C; soluble in water; slightly soluble in alcohol; insoluble in hydrocarbons; aqueous solutions are strongly acidic; aqueous solutions will precipitate potassium ions and amino acids from solution; aqueous solutions are decomposed by bases and heat. /Zirconium sulfate tetrahydrate/ | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals | |

CAS No. |

14644-61-2, 14475-73-1 | |

| Record name | ZIRCONIUM SULFATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4837 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Sulfuric acid, zirconium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014475731 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zirconium sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014644612 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfuric acid, zirconium(4+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Zirconium(IV) sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Zirconium sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZIRCONIUM SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01SJA33642 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

410 °C | |

| Record name | ZIRCONIUM DISULFATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2530 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Introduction: The Pivotal Role of Zirconium Sulfates in Advanced Materials and Pharmaceuticals

An In-Depth Technical Guide to the Thermal Stability of Zirconium Sulfate Compounds

Zirconium (Zr) and its compounds are integral to a wide array of high-technology and pharmaceutical applications, from nuclear energy and aerospace to the synthesis of advanced ceramics and catalysts.[1] Among the various zirconium precursors, zirconium sulfates, a family of inorganic compounds with the general formula Zr(SO₄)₂(H₂O)n (where n can be 0, 4, 5, or 7), are of particular importance.[2] Their utility often lies in their ability to serve as precursors for high-purity zirconium dioxide (ZrO₂), a ceramic material prized for its exceptional thermal stability, corrosion resistance, and mechanical properties.

The transformation of this compound to zirconia is achieved through thermal decomposition, a process that involves a series of intricate, temperature-dependent chemical and physical changes. A thorough understanding of the thermal stability and decomposition pathways of this compound compounds is therefore paramount for researchers, scientists, and drug development professionals. This knowledge enables precise control over the synthesis of zirconia with desired phases (monoclinic, tetragonal, or cubic), crystallite sizes, and surface properties, which in turn dictates the performance of the final product.

This guide provides a comprehensive exploration of the thermal stability of this compound compounds. It is designed to move beyond a simple recitation of facts, offering in-depth mechanistic insights and practical, field-proven experimental protocols. As your guide, I will elucidate the causality behind experimental choices and ensure that the methodologies described are self-validating, reflecting the rigor required in a research and development setting.

Chapter 1: The Foundation of Thermal Analysis: Unraveling Decomposition Pathways

To rigorously characterize the thermal stability of this compound compounds, a suite of thermoanalytical techniques is employed. These methods provide quantitative and qualitative data on the material's response to controlled heating.

1.1. Core Techniques for Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA is the cornerstone for studying thermal decomposition. It measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[3] This technique allows for the precise determination of dehydration and desulfation temperatures, the stoichiometry of intermediates, and the final product yield.

-

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It detects endothermic events (e.g., dehydration, decomposition) and exothermic events (e.g., crystallization, phase transitions), providing crucial thermodynamic data that complements TGA findings.

-

X-ray Diffraction (XRD): XRD is indispensable for identifying the crystallographic phases of the material at different stages of thermal treatment. By conducting in-situ high-temperature XRD, researchers can directly observe phase transformations as they occur.[4]

-

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the chemical bonding within the material.[5][6] They are particularly useful for identifying the nature of water molecules (physisorbed vs. coordinated), the coordination of sulfate groups, and the formation of Zr-O bonds during the transformation to zirconia.

Chapter 2: The Stepwise Thermal Decomposition of this compound Hydrates

The thermal decomposition of this compound hydrates is not a single-step process but rather a cascade of events involving dehydration, the formation of intermediate species, and finally, desulfation to yield zirconium oxide. The exact pathway and transition temperatures are highly dependent on the degree of hydration of the starting material.

2.1. A Case Study: The Decomposition of this compound Hydrate (Zr(SO₄)₂·nH₂O)

While various hydrates exist, the general decomposition pathway follows a consistent pattern. One study on a hydrated this compound, specifically Zr(SO₄)₂·5.5H₂O, revealed a five-step decomposition process culminating in the formation of tetragonal ZrO₂ at 800°C.[7]

The decomposition of the more common tetrahydrate, Zr(SO₄)₂·4H₂O, proceeds through distinct stages of water loss, followed by the removal of sulfate groups.

Decomposition Pathway of this compound Tetrahydrate

Caption: Generalized thermal decomposition pathway of hydrated this compound.

2.2. Quantitative Insights from Thermal Analysis

The following table summarizes the expected mass loss and thermal events during the decomposition of Zr(SO₄)₂·4H₂O. The precise temperatures can vary depending on factors like heating rate and atmospheric conditions.

| Temperature Range (°C) | Process | Mass Loss (%) (Theoretical) | DSC Event | Intermediate/Product |

| ~100 - 200 | Dehydration | ~10.1% (for 2 H₂O) | Endotherm | Zr(SO₄)₂·2H₂O |

| ~200 - 380 | Further Dehydration | ~10.1% (for 2 H₂O) | Endotherm | Anhydrous Zr(SO₄)₂ |

| ~600 - 750 | Desulfation | ~45.0% (for 2 SO₃) | Endotherm | Amorphous ZrO₂ |

| ~700 | Crystallization | - | Exotherm | Metastable tetragonal ZrO₂ (t-ZrO₂) |

| >1000 | Phase Transition | - | - | Monoclinic ZrO₂ (m-ZrO₂) |

Chapter 3: Mechanistic Insights and Factors Influencing Thermal Stability

A deeper understanding of the decomposition process requires an examination of the underlying chemical and physical transformations and the variables that influence them.

3.1. The Crucial Role of Sulfate in Stabilizing Tetragonal Zirconia

One of the most significant outcomes of using a this compound precursor is the formation of a metastable tetragonal phase of zirconia (t-ZrO₂) at temperatures where the monoclinic phase (m-ZrO₂) would typically be more stable. The t-ZrO₂ phase formed from the decomposition of Zr(SO₄)₂·4H₂O at around 700°C is notably more stable, persisting to temperatures as high as 1300°C, compared to t-ZrO₂ derived from chloride or nitrate precursors.[8]

The stabilizing effect is attributed to the presence of residual sulfate ions that remain strongly bonded to the zirconia surface even after the main desulfation event.[7] These sulfate groups are believed to:

-

Inhibit Crystallite Growth: The sulfate species on the surface hinder the diffusion of atoms, thereby slowing down the growth of zirconia crystallites. The tetragonal phase is known to be more stable than the monoclinic phase at smaller crystallite sizes.

-

Create Surface Defects: The interaction of sulfate ions with the zirconia lattice can introduce surface defects, such as oxygen vacancies, which are known to stabilize the tetragonal phase.

-

Alter Surface Energy: The presence of sulfate modifies the surface energy of the zirconia particles, which can thermodynamically favor the tetragonal phase over the monoclinic phase at lower temperatures. The higher sulfur content can contribute to the rigidity of the structure and retard the tetragonal-to-monoclinic transformation.[3]

3.2. Influence of Synthesis and Processing Parameters

The thermal stability of this compound and the properties of the resulting zirconia are not intrinsic but are significantly influenced by the history of the material.

-

Synthesis Method: The method used to prepare the this compound can introduce variations in hydration, purity, and morphology. For instance, this compound can be prepared through the action of sulfuric acid on zirconium oxide or through various alkaline decomposition methods of zircon sand followed by sulfation.[8] Each route can result in different impurity profiles and particle characteristics, which in turn affect thermal behavior.

-

Heating Rate: In thermal analysis, the heating rate is a critical experimental parameter. Higher heating rates can shift decomposition and transition temperatures to higher values and may lead to the merging of distinct decomposition steps. Slower heating rates, approaching equilibrium conditions, provide better resolution of intermediate steps.

-

Atmosphere: The composition of the atmosphere (e.g., inert like nitrogen or argon, or reactive like air or oxygen) can influence the decomposition process. While the primary decomposition of this compound is a thermal process, the presence of oxygen can play a role in the final stages of sulfur removal and the stoichiometry of the resulting oxide.

Chapter 4: Experimental Protocols for Thermal Analysis

To ensure reliable and reproducible data, standardized experimental procedures are essential. The following protocols are based on established methodologies for the thermal analysis of inorganic hydrated salts.

4.1. Protocol for Thermogravimetric Analysis (TGA)

This protocol is designed to determine the thermal stability and compositional analysis of this compound hydrates, in accordance with principles outlined in standards such as ASTM E1131.[3][9]

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 10-15 mg of the this compound hydrate sample into a clean, tared TGA crucible (e.g., alumina or platinum).

-

Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min to ensure an inert atmosphere and efficient removal of evolved gases.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 1000°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the sample mass, sample temperature, and time throughout the experiment.

-

Data Analysis: Plot the percentage mass loss as a function of temperature. Determine the onset and peak temperatures for each decomposition step from the derivative of the TGA curve (DTG curve). Calculate the percentage mass loss for each step and correlate it with the theoretical mass loss for the proposed decomposition reactions.

TGA Experimental Workflow

Caption: Workflow for TGA analysis of this compound.

4.2. Protocol for Differential Scanning Calorimetry (DSC)

This protocol is designed to identify the thermal transitions (endotherms and exotherms) associated with the decomposition of this compound hydrates.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Accurately weigh 5-10 mg of the this compound hydrate sample into a clean, tared DSC pan (e.g., aluminum or alumina). Crimp a lid onto the pan, ensuring it is not hermetically sealed to allow evolved gases to escape.

-

Reference: Use an empty, sealed DSC pan as the reference.

-

Atmosphere and Flow Rate: Set the purge gas to high-purity nitrogen with a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min.

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature. Identify endothermic and exothermic peaks and correlate them with the mass loss events observed in the TGA data.

Chapter 5: Data Interpretation and Advanced Characterization

The data obtained from TGA and DSC provide a quantitative picture of the thermal events. However, a full understanding requires correlating this data with structural and chemical information from other techniques.

5.1. Correlating TGA/DSC with Spectroscopic and Diffraction Data

-

FT-IR/Raman: By analyzing the sample at different temperatures (either by quenching the experiment at intermediate stages or using a heated stage), one can track the disappearance of O-H stretching and bending vibrations (indicating dehydration) and the changes in the S-O stretching modes. The appearance of bands characteristic of Zr-O bonds signals the formation of zirconia.

-

XRD: High-temperature XRD allows for the direct observation of the crystal structure evolution. One can identify the initial hydrate phase, any crystalline intermediates, the amorphous region corresponding to the formation of amorphous zirconia, and the subsequent crystallization into the tetragonal and then monoclinic phases.

Logical Relationship of Analytical Techniques

Caption: Interplay of analytical techniques in elucidating decomposition mechanisms.

5.2. Kinetic Analysis of Decomposition

For advanced applications, understanding the kinetics of the decomposition reactions is crucial for process optimization. Kinetic parameters, such as the activation energy (Ea), can be determined from TGA data collected at multiple heating rates using model-free methods like the Flynn-Wall-Ozawa method.[8] This analysis provides quantitative data on how fast the decomposition reactions proceed at different temperatures, which is invaluable for designing industrial calcination processes.

Conclusion: A Comprehensive Framework for Understanding Thermal Stability

The thermal stability of this compound compounds is a multifaceted subject with profound implications for the synthesis of advanced zirconium-based materials. This guide has provided a structured, in-depth framework for understanding and experimentally probing the thermal decomposition of these important precursors.

We have established that the decomposition is a stepwise process involving dehydration, the formation of anhydrous and potentially oxysulfate intermediates, and finally desulfation to yield zirconium dioxide. A key insight is the critical role of residual sulfate in stabilizing the desirable metastable tetragonal phase of zirconia, an effect that is highly dependent on the precursor's history and processing conditions.

The detailed experimental protocols for TGA and DSC, coupled with guidance on data interpretation and the integration of spectroscopic and diffraction techniques, provide researchers and drug development professionals with a robust toolkit for characterizing their materials. By applying the principles and methodologies outlined herein, scientists can achieve precise control over the thermal processing of zirconium sulfates, enabling the rational design and synthesis of zirconia with tailored properties for a multitude of demanding applications.

References

-

Basic Sulfate Precipitation of Zirconium from Sulfuric Acid Leach Solution. MDPI. [Link]

-

Formation of ZrO2 by the Thermal Decomposition of Zirconium Salts. ResearchGate. [Link]

-

Basic Sulfate Precipitation of Zirconium from Sulfuric Acid Leach Solution. MDPI. [Link]

-

Synthesis, crystal structure and thermal decomposition of Zr6O4(OH)4(CH3CH2COO)12. ResearchGate. [Link]

-

The thermal decomposition of zirconium sulphate hydrate (1993). SciSpace. [Link]

-

Zirconium(IV) sulfate. Wikipedia. [Link]

-

Thermal decomposition process of zirconium oxide chloride octahydrate. INIS-IAEA. [Link]

-

Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials. ACS Publications. [Link]

-

Thermogravimetric Analysis ASTM E1131, ISO 11358. Intertek. [Link]

-

An infrared study of sulfated zirconia. Sci-Hub. [Link]

-

Phase Transformation in the Surface Region of Zirconia Detected by UV Raman Spectroscopy. ACS Publications. [Link]

-

The thermal decomposition of zirconium oxyhydroxide. ResearchGate. [Link]

-

Solid state phase transformation kinetics in Zr-base alloys. PMC. [Link]

-

Experimental and Kinetic Study of the Catalytic Behavior of Sulfate-Treated Nanostructured Bifunctional Zirconium Oxide Catalysts in n-Heptane Hydroisomerization Reactions. MDPI. [Link]

-

ASTM E1131-20 Standard Test Method for Composition Analysis by Thermogravimetry. astm.org. [Link]

-

Solid state phase transformation kinetics in Zr-base alloys. arXiv. [Link]

-

Role of Sulfation of Zirconia Catalysts in Vapor Phase Ketonization of Acetic Acid. ACS Publications. [Link]

-

FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. spectroscopyonline.com. [Link]

-

Thermal Analysis of Calcium Sulfate Dihydrate and Supposed. ncnr.nist.gov. [Link]

-

TGA data for Zr(OH) 4 , Zr(OH) 4 treated with sulfuric acid (S), calcined Zr(OH) 4 (C), Zr(OH) 4 treated with sulfuric acid and then. ResearchGate. [Link]

-

In Situ XRD Study of Zirconia Phase Transformation Produced from Chemical and Mineral Processes. ResearchGate. [Link]

-

Infrared spectra (sulfate region) of the different samples studied: 1, SZ873. ResearchGate. [Link]

-

Thermal stability of oxygen vacancy stabilized zirconia (OVSZ) thin films. ORBi UMONS. [Link]

-

Recent Progress on Sulfated Nanozirconia as a Solid Acid Catalyst in the Hydrocracking Reaction. MDPI. [Link]

-

Experimental and Kinetic Study of the Catalytic Behavior of Sulfate-Treated Nanostructured Bifunctional Zirconium Oxide Catalysts in n-Heptane Hydroisomerization Reactions. MDPI. [Link]

-

Recent Progress on Sulfated Nanozirconia as a Solid Acid Catalyst in the Hydrocracking Reaction. Semantic Scholar. [Link]

-

Solid State Reaction of MO2 (M = Zr and Hf) with K2S2O7: Evidence of Noncentrosymmetric K10M2(SO4)9. ResearchGate. [Link]

-

Importance of tetragonal phase in high-translucent partially stabilized zirconia for dental restorations. Pocket Dentistry. [Link]

-

TGA-DTA profiles of Zr(OH) 4. ResearchGate. [Link]

-

The Surface Structure of Sulfated Zirconia: Periodic ab Initio Study of Sulfuric Acid Adsorbed on ZrO2(101) and ZrO2(001). pubs.acs.org. [Link]

-

Crystallization and Phase Transformation Process in Zirconia: An In Situ High-Temperature X-Ray Diffraction Study. ResearchGate. [Link]

-

TGA and DSC curves of Hf(tod) 4 and Zr(tod) 4. ResearchGate. [Link]

-

On the Adsorption of Acetonitrile on Pure and Sulfated Tetragonal Zirconia ( t -ZrO 2 ). ResearchGate. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sci-Hub: are you are robot? [sci-hub.jp]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. The thermal decomposition of zirconium sulphate hydrate (1993) | Christien A. Strydom | 17 Citations [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

The Hydrolysis Behavior of Zirconium Sulfate in Aqueous Solutions: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

The aqueous chemistry of zirconium is a subject of both profound complexity and significant industrial relevance. As a tetravalent cation, Zr(IV) exhibits a strong tendency to hydrolyze, leading to a cascade of monomeric, polymeric, and eventually, precipitated species. When sulfate is the counter-anion, this behavior is further modulated by strong complexation, creating a system where subtle shifts in conditions can dramatically alter the chemical landscape. Understanding and controlling the hydrolysis of zirconium sulfate is not merely an academic exercise; it is fundamental to processes ranging from the production of nuclear-grade zirconium to the synthesis of advanced ceramics and high-performance catalysts. This guide synthesizes the core principles of this compound hydrolysis, offering field-proven insights into its mechanism, control, and practical application.

Part 1: The Fundamental Aqueous Chemistry of Zirconium(IV) and the Influence of Sulfate

The Intrinsic Nature of Zirconium(IV) in Water: A Propensity for Hydrolysis

The high charge density of the Zr(IV) cation makes it exceptionally electrophilic. In an aqueous environment, it readily polarizes the O-H bonds of coordinated water molecules, facilitating the release of protons and initiating hydrolysis. This process begins even in highly acidic solutions.[1][2] The hydrolysis is not a simple, single-step event but a sequential process forming various hydroxylated species.

Studies have identified the presence of monomeric species such as Zr(OH)³⁺, Zr(OH)₂²⁺, and aqueous Zr(OH)₄⁰, alongside various polymeric ions.[3] In acidic solutions, these species tend to polymerize into larger, more complex structures.[3] A particularly stable and well-characterized entity is the tetrameric ion, [Zr₄(OH)₈(H₂O)₁₆]⁸⁺, which is a dominant species in many acidic zirconium solutions.[4] The equilibrium between these species is dynamically influenced by the solution's pH, zirconium concentration, and temperature.[3][4]

The Modulating Role of the Sulfate Anion

The presence of sulfate ions introduces a critical competing equilibrium to the hydrolysis pathway. Sulfate acts as a powerful ligand, forming stable complexes with Zr(IV). In acidic sulfate solutions, predominant species can include Zr(SO₄)₃²⁻.[5] This complexation effectively sequesters the zirconium cation, making it less available for reaction with hydroxide ions (OH⁻).

The practical consequence is a significant alteration of the precipitation behavior. The formation of stable sulfate complexes inhibits premature hydrolysis, thereby expanding the pH window in which zirconium can remain dissolved.[1] This competition between sulfato-complexation and hydrolysis is the central principle that allows for the controlled precipitation of zirconium from complex aqueous mixtures.

Part 2: The Hydrolysis and Precipitation Cascade

The controlled hydrolysis of this compound solutions is typically aimed at precipitating a solid phase, which can be a basic this compound or a zirconium oxide-hydrate. This transformation is not instantaneous and is governed by several interdependent factors.

Mechanism of Precipitation

As the pH of a this compound solution is increased or the temperature is raised, the hydrolysis equilibrium shifts to favor the formation of less soluble, highly condensed species. This process, known as olation, involves the formation of Zr-O-Zr bridges, leading to the growth of polynuclear clusters that eventually precipitate from the solution. The initial precipitate is often a hydrated, amorphous solid, which may be gelatinous if not formed under carefully controlled conditions.[6][7]

A common, well-defined precipitate formed under specific conditions is basic this compound, which can have a stoichiometry such as Zr₅O₈(SO₄)₂·xH₂O.[1] This selective precipitation is a cornerstone of zirconium purification technologies.

Critical Factors Governing Hydrolysis

Mastery over the hydrolysis process requires precise control over several key experimental variables. The interplay between these factors determines the yield, purity, and physical characteristics of the resulting precipitate.

-

pH / Acidity: This is the primary lever for controlling hydrolysis. Increasing the pH (by adding a base like ammonium hydroxide or sodium carbonate) neutralizes the acid generated during hydrolysis, driving the reaction towards the formation of solid products.[1][6] Acidity control is paramount; excessively low pH results in poor precipitation yields (high zirconium loss), while high pH can trigger the unwanted co-precipitation of common impurities like iron (Fe³⁺) and aluminum (Al³⁺).[1][6]

-

Temperature: Elevating the temperature accelerates the kinetics of both hydrolysis and precipitation.[6] In industrial processes, temperatures between 60°C and 90°C are often employed to increase the precipitation rate and yield.[1][6] For instance, adjusting the temperature to 75°C has been shown to be optimal for maximizing the recovery of zirconium as basic sulfate.[1][2]

-

Sulfate-to-Zirconium Ratio (S/Zr): In purification processes, the molar ratio of sulfate to zirconium is a critical control parameter. This ratio dictates the extent of sulfato-complexation and, therefore, the conditions required for precipitation. For the separation of zirconium from aluminum, a sulfur-to-zirconium molar ratio of 0.6 to 0.9 is often targeted to ensure selective precipitation of this compound.[6]

-

Digestion Time: The residence time of the slurry at a given temperature and pH, often called digestion, is crucial for allowing the precipitate to fully form and for its properties to mature. An adequate digestion period (e.g., 15 to 60 minutes) ensures high precipitation yields and can improve the filterability of the product.[6] However, prolonged digestion at high pH can be detrimental, leading to the dehydration of zirconium hydroxide into gelatinous zirconium oxide forms that are extremely difficult to filter.[6]

Quantitative Summary of Key Parameters

| Parameter | Typical Range | Rationale & Impact |

| pH | 1.2 - 2.0 | Balances high Zr yield with low impurity co-precipitation.[1] |

| Temperature | 60°C - 95°C | Increases reaction kinetics and precipitation yield.[1][6] |

| S/Zr Molar Ratio | 0.6 - 0.9 | Controls speciation to allow for selective precipitation.[6] |

| Digestion Time | 15 - 60 min | Ensures complete precipitation and maturation of particles.[6] |

Logical Flow of Influencing Factors

The following diagram illustrates the causal relationships between the primary control parameters and the outcome of the hydrolysis process.

Caption: Key factors influencing the this compound hydrolysis equilibrium.

Part 3: Field-Proven Experimental Protocols

The theoretical principles discussed above are best illustrated through validated experimental methodologies. The following protocols provide self-validating systems for the controlled hydrolysis of this compound.

Protocol 1: Selective Precipitation of Basic this compound

This protocol is designed for the selective recovery of zirconium from an acidic sulfate solution containing other metal ion impurities.

Methodology:

-

Solution Preparation: Begin with an acidic aqueous solution containing this compound. For laboratory-scale work, a concentration of 0.5 M to 2 M zirconium is typical.[6]

-

Initial pH Adjustment (Optional): If necessary, adjust the pH to approximately 1.0 to precipitate highly hydrolyzable impurities like Niobium (Nb), if present.[1][2] Filter to remove any precipitate.

-

Temperature Control: Heat the solution in a stirred reactor to a constant temperature of 75°C.[1][2] Maintaining a stable temperature is critical for reproducible results.

-

Controlled Base Addition: Slowly add a base, such as a sodium carbonate solution or dilute ammonium hydroxide, to raise the pH to a target of ~1.6.[1][2] The slow addition prevents localized high pH regions which can cause impurity co-precipitation.[6]

-

Digestion: Maintain the slurry at 75°C with continuous stirring for 60 minutes.[1][2] This allows for the complete precipitation of basic this compound.

-

Recovery: Cool the slurry and separate the white precipitate via vacuum filtration. Wash the filter cake with deionized water to remove soluble impurities.

-

Characterization: The resulting solid can be analyzed using XRD to confirm its phase and SEM to observe its morphology. The filtrate should be analyzed (e.g., by ICP-MS) to quantify the precipitation yield and the removal of impurities.

Protocol 2: Synthesis of Granular Zirconium Hydroxide

This protocol describes the conversion of basic this compound into zirconium hydroxide, a key precursor for zirconia ceramics. The intermediacy of the basic sulfate is crucial for obtaining a desirable granular product.[7]

Methodology:

-

Redissolution: Take the washed basic this compound precipitate from Protocol 1 and re-dissolve it in a minimal amount of 4 M hydrochloric acid to obtain a clear zirconium oxychloride solution.[1]

-

Precipitation: While stirring vigorously, slowly add aqueous ammonia (~14% by weight) to the zirconium oxychloride solution.[6][7] Continue addition until the pH reaches ~9-10, ensuring complete precipitation of zirconium hydroxide.

-

Washing & Purification: Filter the gelatinous precipitate and re-slurry it in deionized water. This washing step is critical to remove residual sulfate and chloride ions. Repeat the washing/filtration cycle 2-3 times.

-

Dewatering: After the final wash, dewater the zirconium hydroxide cake by filtration to produce a moist, granular solid.[7]

-

Final Product: The resulting zirconium hydroxide can be dried at a low temperature (~100°C) for storage or directly used for the synthesis of other zirconium compounds. Calcination at higher temperatures (e.g., 600°C) will convert it to zirconium dioxide (ZrO₂).[1]

Experimental Workflow Diagram

Caption: Workflow for synthesizing zirconia from this compound.

Part 4: Industrial Relevance and Applications

The controlled hydrolysis of this compound is not just a laboratory curiosity; it is a cornerstone of several industrial processes.

-

Production of Nuclear-Grade Zirconium: The most critical application is the purification of zirconium for use in nuclear reactors. Zircon ore is naturally contaminated with hafnium, which has a very high neutron absorption cross-section and must be removed. Sulfate precipitation processes, similar to those described, are used to selectively separate zirconium from hafnium and other impurities like aluminum, yielding the high-purity zirconium required for nuclear applications.[6]

-

Precursor for Advanced Ceramics: Zirconium hydroxide and basic this compound, produced via controlled hydrolysis, are the primary precursors for manufacturing zirconium dioxide (zirconia, ZrO₂).[1][8] Upon calcination, these materials transform into zirconia powders with controlled particle size and morphology, which are then used to produce high-performance ceramics for applications in thermal barrier coatings, dental implants, and solid oxide fuel cells.

-

Catalysis: this compound itself is used as a catalyst support and in the formulation of solid acid catalysts.[8][9] Sulfated zirconia is a well-known superacid catalyst used in hydrocarbon isomerization and other petrochemical processes.[10] The hydrolysis process is key to creating the high-surface-area zirconia supports needed for these applications.

-

Other Industrial Uses: this compound finds use as a mordant for fixing dyes in the textile industry, in the tanning of white leather, and as a flocculant in water treatment applications.[8][9]

Conclusion

The hydrolysis of this compound in aqueous solutions is a complex interplay of coordination chemistry and precipitation kinetics. By understanding and precisely controlling the key parameters of pH, temperature, reactant ratios, and time, it is possible to steer the system towards desired outcomes. This control enables the purification of zirconium to exacting standards and the synthesis of high-value precursor materials for a host of advanced applications. For the researcher or drug development professional working with zirconium-based materials, a thorough grasp of these fundamental principles is indispensable for innovation and success.

References

- Wensch, G. W. (1995). U.S. Patent No. 5,470,550. Washington, DC: U.S.

-

Ma, Y., Stopić, S., & Friedrich, B. (2020). Basic Sulfate Precipitation of Zirconium from Sulfuric Acid Leach Solution. Metals, 10(8), 1099. [Link]

-

Ma, Y., Stopić, S., & Friedrich, B. (2020). Basic Sulfate Precipitation of Zirconium from Sulfuric Acid Leach Solution. ResearchGate. [Link]

-

Brown, P. L., & Ekberg, C. (2019). Studies on the Hydrolytic Behavior of Zirconium(IV). ResearchGate. [Link]

-

Ma, Y. (2019). Recovery of Zr from sulfuric acid leach solution using selective precipitation. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]

-

Ali, S. A., Al-Yassir, N., & Al-Khattaf, S. S. (2021). Experimental and Kinetic Study of the Catalytic Behavior of Sulfate-Treated Nanostructured Bifunctional Zirconium Oxide Catalysts in n-Heptane Hydroisomerization Reactions. MDPI. [Link]

-

Wikipedia. (n.d.). Zirconium(IV) sulfate. [Link]

- Fourcade, R., & Lebugle, A. (1991). U.S. Patent No. 5,002,749. Washington, DC: U.S.

-

Subuki, I. (2020). Shortening synthesis process of zirconium hydroxide as a hydrolysis product of sodium zirconate. AIP Conference Proceedings. [Link]

-

Adomako, D. (2019). Distribution of Zr(IV) Ion Species in Aqueous Solution. ResearchGate. [Link]

-

Macek, J., Marinšek, M., & Novosel, B. (1997). Study of the drying zirconia gel-precipitates using thermal analysis. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. US5470550A - this compound precipitation - Google Patents [patents.google.com]

- 7. US5002749A - Process for the manufacture of zirconium oxide hydrate from granular crystallized zirconium oxide - Google Patents [patents.google.com]

- 8. Zirconium(IV) sulfate - Wikipedia [en.wikipedia.org]

- 9. chemiis.com [chemiis.com]

- 10. mdpi.com [mdpi.com]

understanding the acidity of zirconium sulfate solutions

An In-Depth Technical Guide to the Acidity of Zirconium Sulfate Solutions

Abstract

This compound (Zr(SO₄)₂) is a critical compound in numerous fields, including catalysis, ceramics, textiles, and as a precursor for advanced materials.[1] A defining characteristic of its aqueous solutions is their pronounced acidity, a feature that dictates their reactivity, stability, and utility. This guide provides a comprehensive exploration of the chemical principles governing the acidity of this compound solutions. We will delve into the mechanisms of hydrolysis and polymerization, the influence of solution parameters, and the experimental methodologies used to characterize these complex systems. The objective is to equip researchers and professionals with the fundamental knowledge required to effectively control and utilize the unique properties of aqueous this compound.

The Fundamental Chemistry of Acidity in this compound Solutions

The acidity of a this compound solution does not originate from the sulfate anion (SO₄²⁻), which is the conjugate base of a strong acid (sulfuric acid), but rather from the cationic zirconium species, Zr(IV). The small ionic radius and high positive charge (+4) of the zirconium ion create a high charge density, making it a powerful Lewis acid. This is the primary driver for the observed acidity.

Hydrolysis: The Genesis of Protons

When this compound is dissolved in water, the Zr(IV) ion readily coordinates with water molecules to form a hydrated cation, [Zr(H₂O)ₙ]⁴⁺. The intense positive charge on the central zirconium ion strongly polarizes the O-H bonds of the coordinated water molecules, weakening them. This facilitates the release of a proton (H⁺) into the solution, a process known as hydrolysis.[2]

The initial hydrolysis step can be represented as:

Zr⁴⁺(aq) + H₂O(l) ⇌ [Zr(OH)]³⁺(aq) + H⁺(aq)[2]

This reaction is the fundamental source of the solution's acidity. The equilibrium lies significantly to the right, leading to a substantial concentration of H⁺ ions and a correspondingly low pH. For instance, a 5% aqueous solution of zirconium(IV) sulfate hydrate can exhibit a pH in the range of 1-2.

Polymerization and Speciation: A Complex, Dynamic Equilibrium

The hydrolysis process does not stop with the formation of the simple monomeric [Zr(OH)]³⁺ species. These initial hydrolysis products are highly reactive and undergo further condensation reactions to form larger, polynuclear complexes.[2] This involves the formation of hydroxo-bridges (-OH-) and, with further condensation, oxo-bridges (-O-) between zirconium centers.

This polymerization leads to a complex mixture of different zirconium species in solution. A well-known example is the formation of a tetrameric species:

4[Zr(OH)]³⁺(aq) ⇌ [Zr₄(OH)₈]⁸⁺(aq) + 4H⁺(aq)

The speciation is highly dependent on factors such as zirconium concentration, pH, temperature, and the presence of coordinating anions. This dynamic equilibrium is a critical concept for understanding the behavior of these solutions.

Caption: Zirconium(IV) hydrolysis and polymerization pathway in aqueous solution.

The Role of the Sulfate Anion: Complexation vs. Hydrolysis

The presence of sulfate ions adds another layer of complexity. Sulfate (SO₄²⁻) can act as a ligand, coordinating directly with the zirconium centers to form various sulfato-zirconium complexes. This complexation reaction competes with hydrolysis for the zirconium coordination sites.[3]

Zr⁴⁺(aq) + SO₄²⁻(aq) ⇌ [Zr(SO₄)]²⁺(aq)

By forming stable complexes with zirconium, the sulfate ions can effectively "shield" the zirconium from reacting with water. This competition inhibits the extent of hydrolysis and can lead to a higher pH (lower acidity) compared to a solution of a non-coordinating zirconium salt (like zirconium perchlorate) at the same concentration.[3] The stability of these sulfato-complexes expands the pH range in which zirconium can remain dissolved before precipitating.[3]

Caption: Competing equilibria of hydrolysis and sulfate complexation for Zr(IV).

Factors Influencing Solution Acidity and Stability

The practical application of this compound solutions requires a firm grasp of the factors that control their chemical state.

| Factor | Effect on Acidity & Stability | Causality |

| Zirconium Concentration | Higher concentration generally leads to lower pH (higher acidity). | Le Châtelier's principle: Increasing reactant concentration shifts the hydrolysis equilibrium to the right, producing more H⁺. At very low concentrations (<0.64 M), solutions can become unstable, leading to precipitation.[4] |

| Temperature | Increased temperature promotes hydrolysis and can accelerate polymerization and precipitation. | Hydrolysis is typically an endothermic process. Heating provides the energy to overcome activation barriers for condensation reactions. Precipitation of basic this compound is often optimized at 60-90 °C.[3] |

| Sulfate-to-Zirconium Ratio | Increasing the sulfate ratio tends to decrease acidity (increase pH). | A higher concentration of SO₄²⁻ shifts the complexation equilibrium to the right, reducing the amount of "free" Zr(IV) available for hydrolysis. Solutions are noted to be unstable at low SO₃:ZrO₂ ratios (<1.2).[4] |

| Aging | Over time, solutions can exhibit changes in pH and may form precipitates. | Polymerization and the transition from hydroxo- to oxo-bridges are often slow, kinetically-driven processes. Solutions can deposit solids upon standing, especially when dilute.[4] |

Experimental Characterization Protocols

Accurate characterization of acidity and speciation is paramount for reproducible research and process control.

Potentiometric Titration for Acidity Measurement

Potentiometric titration is a robust method for quantifying the amount of acidic species in the solution. This protocol provides a direct measure of the protons released through hydrolysis.

Objective: To determine the total acidity of a this compound solution by titrating with a standardized strong base.

Methodology:

-

Preparation:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.1 M).

-

Prepare and standardize a 0.1 M sodium hydroxide (NaOH) titrant solution.

-

Calibrate a pH meter and electrode using standard buffer solutions (pH 4, 7, and 10).

-

-

Titration Procedure:

-

Pipette a precise volume (e.g., 25.00 mL) of the this compound solution into a beaker.

-

Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode and a temperature probe.

-

Begin adding the standardized NaOH titrant in small, precise increments (e.g., 0.1-0.5 mL).

-

After each addition, allow the pH reading to stabilize and record both the volume of NaOH added and the corresponding pH.

-

Continue the titration well past the equivalence point, which is characterized by a sharp increase in pH.

-

-

Data Analysis:

-

Plot pH versus the volume of NaOH added to generate a titration curve.

-

Determine the equivalence point(s) from the inflection point of the curve, often calculated using the first or second derivative of the plot.

-

Calculate the total acidity based on the volume of NaOH required to reach the equivalence point.

-

Sources

Methodological & Application

Zirconium Sulfate-Catalyzed Esterification of Fatty Acids: Protocols and Technical Notes

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide on the use of zirconium sulfate and its derivatives, particularly sulfated zirconia (SO₄²⁻/ZrO₂), as robust solid acid catalysts for the esterification of fatty acids. Addressing researchers, scientists, and professionals in drug development, this guide moves beyond simple procedural lists to explain the causality behind experimental choices. It details catalyst synthesis, characterization, and application in esterification reactions, emphasizing process optimization and catalyst reusability. The protocols are designed as self-validating systems, incorporating analytical checkpoints to ensure experimental integrity.

Introduction: The Shift to Heterogeneous Catalysis

The esterification of fatty acids is a cornerstone reaction in the synthesis of fine chemicals, pharmaceuticals, and biofuels. Traditionally, this process relies on homogeneous mineral acids like sulfuric acid. While effective, these catalysts introduce significant downstream challenges, including corrosion, difficult separation, and the generation of acidic waste streams.

Zirconium-based solid acid catalysts have emerged as a superior alternative, offering a compelling set of advantages:

-

High Catalytic Activity: Sulfated zirconia, in particular, exhibits superacidic properties, enabling high reaction rates under relatively mild conditions.[1][2]

-

Ease of Separation: As a heterogeneous catalyst, it can be easily recovered from the reaction mixture by simple filtration or centrifugation.[3]

-

Reusability: The catalyst demonstrates excellent stability and can be recycled for multiple reaction cycles with minimal loss of activity.[4]

-

Environmental & Safety Benefits: It is less corrosive, reduces waste, and is considered a "green" catalyst due to its low toxicity and ease of handling.[2][3]

The catalytic prowess of sulfated zirconia is primarily attributed to the strong Brønsted acid sites generated on its surface through the sulfation process.[3] These sites are crucial for the protonation of the fatty acid's carbonyl group, which is the rate-determining step in the esterification mechanism.

The Catalytic Mechanism

The esterification over a solid acid catalyst like sulfated zirconia is widely believed to follow a heterogeneous catalytic model, such as the Eley-Rideal mechanism.[5] In this model, one reactant adsorbs onto the catalyst's active sites, while the other reactant reacts with it from the bulk liquid phase.

The key steps are:

-

Adsorption & Protonation: The fatty acid molecule adsorbs onto a Brønsted acid site (H⁺) on the zirconia surface. The carbonyl oxygen is protonated, forming a highly electrophilic carbocation intermediate.

-

Nucleophilic Attack: An alcohol molecule from the bulk solution acts as a nucleophile, attacking the activated carbonyl carbon.

-

Proton Transfer: A proton is transferred, leading to the formation of a tetrahedral intermediate.

-

Water Elimination: A molecule of water is eliminated, regenerating the carbocation.

-

Deprotonation & Desorption: The catalyst's active site is regenerated by the removal of a proton, and the final ester product desorbs from the surface.

Caption: Proposed Eley-Rideal mechanism for fatty acid esterification.

Catalyst Preparation and Characterization

The efficacy of a sulfated zirconia catalyst is critically dependent on its physicochemical properties, such as surface area, crystal structure (tetragonal phase is most active), and acid site density. These are directly influenced by the preparation method.[1]

Protocol 1: Catalyst Synthesis via Sulfuric Acid Impregnation

This protocol is a widely adopted method for producing highly active sulfated zirconia.

Materials:

-

Zirconium dioxide (ZrO₂) powder

-

Sulfuric acid (H₂SO₄), 0.5 M solution

-

Deionized water

-

Centrifuge

-

Drying oven

-

Muffle furnace

Procedure:

-

Sulfation: In a beaker, suspend 10 g of ZrO₂ powder in 100 mL of 0.5 M H₂SO₄ solution.[2] The causality here is to introduce sulfate groups onto the zirconia support, which will become the source of the Brønsted acidity upon calcination.

-

Stirring: Stir the suspension vigorously at room temperature for 3 hours to ensure uniform impregnation of the sulfate ions.[2]

-

Separation: Transfer the mixture to centrifuge tubes and spin at 2500 rpm for 20 minutes to pellet the solid catalyst.[2]

-

Drying: Carefully decant the supernatant. Dry the resulting solid cake in an oven at 110°C for 12 hours to remove residual water and solvent.[2]

-

Calcination: Transfer the dried powder to a ceramic crucible and calcine in a muffle furnace. A typical condition is 600-700°C for 3-5 hours. This step is crucial: it transforms the amorphous structure into the catalytically active tetragonal crystalline phase and solidifies the sulfate groups, creating the superacid sites.

Essential Catalyst Characterization

To ensure the synthesis was successful (a self-validating step), the catalyst should be characterized:

-

X-ray Diffraction (XRD): To confirm the presence of the tetragonal phase of zirconia, which is correlated with high catalytic activity.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To identify the characteristic absorption bands of the sulfate groups bonded to the zirconia surface.[6]

-

BET Surface Area Analysis: To measure the surface area and porosity. Sulfation typically increases the surface area compared to pure zirconia.[7]

-

Acid Site Titration: To quantify the total surface acidity, confirming the enhancement provided by the sulfation process.[7]

Experimental Protocol: Fatty Acid Esterification

This protocol provides a general methodology for the esterification of a model fatty acid (e.g., oleic acid) with an alcohol (e.g., methanol). It should be optimized for specific substrates.

Materials:

-

Fatty acid (e.g., Oleic Acid)

-

Alcohol (e.g., Methanol, anhydrous)

-

Synthesized sulfated zirconia catalyst

-

Three-neck round-bottom flask

-

Reflux condenser, thermometer, and magnetic stirrer

-

Heating mantle

-

n-hexane (for sample quenching)

Procedure:

-

Reactor Setup: Assemble the reaction apparatus (flask, condenser, stirrer, and heating mantle) in a fume hood.

-

Reactant Charging: In a 500 mL flask, charge oleic acid and methanol. A common molar ratio is 1:10 to 1:20 (acid:alcohol) to drive the reaction equilibrium towards the product side.[4] For example, for 28.2 g (0.1 mol) of oleic acid, use 64 g (2.0 mol) of methanol for a 1:20 ratio.

-

Catalyst Addition: Add the prepared sulfated zirconia catalyst. A typical catalyst loading is 1-8 wt% relative to the mass of the fatty acid.[4] For 28.2 g of oleic acid, this corresponds to 0.28 g to 2.26 g of catalyst.

-

Reaction Execution: Heat the mixture to the desired reaction temperature (e.g., 60-80°C for methanol) with continuous stirring (e.g., 300 rpm).[4] The temperature is a critical parameter; higher temperatures increase the reaction rate but should be kept below the boiling point of the alcohol unless using a pressurized reactor.[8]

-

Monitoring the Reaction: The reaction progress is monitored by tracking the decrease in the fatty acid concentration.

-

Sampling: At set time intervals (e.g., 0, 30, 60, 90, 120 min), withdraw a small aliquot (~0.5 mL) of the reaction mixture. Immediately quench the reaction by diluting the sample in 2 mL of cold n-hexane to stop the catalytic process.[8]

-

Analysis: Analyze the samples. The most common method is to determine the Acid Value (AV) by titration with a standardized KOH solution. Alternatively, Gas Chromatography (GC) can be used for a more detailed analysis of the conversion and ester yield.

-

-

Catalyst Recovery: Upon completion, cool the reactor to room temperature. The solid catalyst can be separated from the liquid product mixture via filtration or centrifugation.

-

Catalyst Regeneration: Wash the recovered catalyst with a solvent like n-hexane or ethanol to remove any adsorbed organic species. Dry the catalyst in an oven (e.g., 110°C for 4-6 hours) before reusing it in subsequent cycles.

Caption: End-to-end workflow for synthesis and application.

Data Presentation and Process Optimization

Systematic optimization is key to maximizing ester conversion. The following parameters are the most influential and should be investigated using a design of experiments (DoE) approach.

| Parameter | Range | Rationale & Causality | Reference |

| Reaction Temperature | 50 - 150 °C | Increases reaction kinetics. However, excessively high temperatures can promote side reactions or require pressurized systems for low-boiling-point alcohols. | [4][8] |

| Alcohol/Acid Molar Ratio | 4:1 to 20:1 | As a reversible reaction, excess alcohol shifts the equilibrium towards ester formation (Le Chatelier's principle). However, extreme excess can dilute reactants and flood catalyst sites, slightly reducing conversion. | [4] |

| Catalyst Loading | 0.5 - 8 wt% | Higher loading provides more active sites, increasing the reaction rate. The effect plateaus when mass transfer limitations become dominant. | [4] |

| Reaction Time | 30 min - 8 h | Conversion increases with time until equilibrium is reached. The optimal time is a trade-off between conversion and process efficiency. | [9] |

Table 1: Influence of Reaction Parameters on Fatty Acid Conversion.

| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Acid:Alcohol) | Catalyst Loading (wt%) | Temperature (°C) | Reaction Time (h) | Conversion (%) | Reference |

| Myristic Acid | Methanol | Sulfated Zirconia | Varied | 0.125 - 0.5 | 60 | 5 | 98-100 | |

| Oleic Acid | Methanol | Sulfated Zirconia | 1:20 | 8 | 80 | 0.9 | ~98 | [4] |

| Oleic Acid | n-Butanol | ZS on Carbon | Varied | Varied | 110-150 | - | >95 | [4] |

| Lauric Acid | Methanol | Sulfated Zirconia | - | - | - | - | High | [1] |

Table 2: Example Data on this compound Catalyzed Esterification.

Conclusion and Future Outlook

This compound-based solid acids, especially sulfated zirconia, represent a highly effective, reusable, and environmentally benign catalytic system for the esterification of fatty acids.[2] Their performance is intrinsically linked to the synthesis protocol, which dictates the catalyst's structural and acidic properties. The methodologies provided herein offer a robust starting point for researchers. By carefully controlling synthesis parameters and systematically optimizing reaction conditions, these catalysts can be effectively deployed in various applications, from the production of biodiesel to the synthesis of specialized esters for the pharmaceutical industry.

References

-

This compound supported on activated carbon as catalyst for esterification of oleic acid by n -butanol under solvent-free conditions. (2025). ResearchGate. [Link]

-

Efficient Esterification of Fatty Acids with Alcohols Catalyzed by Zr(SO4)2 · 4H2O Under Solvent-Free Condition. (2025). ResearchGate. [Link]

-

Kiss, A. A., Dimian, A. C., & Rothenberg, G. (n.d.). Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification. Green Chemistry. [Link]

-

Roldan, L., et al. (n.d.). Solid–Catalyzed Esterification Reaction of Long–Chain Acids and Alcohols in Fixed–Bed Reactors at Pilot Plant. ChemCatChem. [Link]

-

Patil, P., et al. (n.d.). Sulfated zirconia: an efficient solid acid catalyst for esterification of myristic acid with short chain alcohols. Catalysis Science & Technology. [Link]

- Ilgen, O. (2005). Process for making directly esterified fatty acid isethionate using group 4 metal based, particularly zirconium based catalysts.

-

A Kinetics Study of Fatty Acid Esterification over Sulfated Zirconia/Zeolite Catalyst for Biodiesel Production. (2015). ResearchGate. [Link]

-

Esterification of fatty acids with C8-C9 alcohols over selected sulfonic heterogeneous catalysts. (n.d.). SciSpace. [Link]

-

Role of Sulfation of Zirconia Catalysts in Vapor Phase Ketonization of Acetic Acid. (n.d.). ACS Publications. [Link]

-

Recent Progress on Sulfated Nanozirconia as a Solid Acid Catalyst in the Hydrocracking Reaction. (n.d.). MDPI. [Link]

-

Kinetics of Free Fatty Acid Esterification On Sulfated Zirconium Oxide. (n.d.). ResearchGate. [Link]

-

Effects of Ethanol Purity and Ethanol-to-Oleic Acid Ratio on the Esterification of Oleic Acid Using 13X Zeolite Heterogeneous Ca. (n.d.). Chemical Engineering Transactions. [Link]

-

Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD). (2023). MDPI. [Link]

-

Optimization for esterification of saturated palm fatty acid distillate by D-optimal design response surface methodology for biolubricant production. (n.d.). TÜBİTAK Academic Journals. [Link]

Sources

- 1. Sulfated zirconia as a robust superacid catalyst for multiproduct fatty acid esterification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Intensification and Optimization of FAME Synthesis via Acid-Catalyzed Esterification Using Central Composite Design (CCD) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. "Optimization for esterification of saturated palm fatty acid distillat" by MAJD JUMAAH, NADIA SALIH et al. [journals.tubitak.gov.tr]

application of zirconium sulfate in water purification as a flocculant

An Application Guide to Zirconium Sulfate in Water Purification

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and water treatment professionals on the application of this compound as a high-efficacy flocculant for water and wastewater purification. We delve into the fundamental chemistry of zirconium-based coagulation, offering a mechanistic understanding that informs practical application. This guide presents detailed, field-proven protocols for performance evaluation, including the industry-standard jar test, and provides comparative data against traditional coagulants. The objective is to equip the user with the necessary knowledge to effectively design, execute, and optimize water treatment processes using this compound.

Introduction: The Evolving Landscape of Coagulation

Coagulation and flocculation are cornerstone processes in water treatment, designed to remove turbidity, color, organic matter, and other colloidal and suspended particles that are otherwise stable in suspension.[1][2] For decades, the industry has relied heavily on aluminum and iron-based coagulants, such as aluminum sulfate (alum) and ferric chloride.[1] While effective, these traditional coagulants have operational limitations, including sensitivity to low temperatures, production of large volumes of sludge, and narrow optimal pH ranges.[1]

Zirconium-based coagulants are emerging as a superior class of treatment chemicals, offering significant performance advantages. Zirconium(IV) sulfate, in particular, leverages the high charge density of the zirconium cation to achieve more efficient particle destabilization. This guide explores the unique properties of this compound and provides the technical framework for its successful application.

The Mechanism of Zirconium-Based Flocculation

The efficacy of this compound as a flocculant stems from its complex aqueous chemistry. Unlike trivalent metal salts (Al³⁺, Fe³⁺), the tetravalent zirconium ion (Zr⁴⁺) undergoes extensive hydrolysis and polymerization upon dissolution in water.

When this compound (Zr(SO₄)₂) is introduced into water, it rapidly hydrolyzes to form a series of positively charged polynuclear hydroxo complexes. The specific species formed are highly dependent on pH, concentration, and temperature.[3] These zirconium complexes, such as [Zr₄(OH)₈(H₂O)₁₆]⁸⁺ and other larger polymers, are the primary active species in the coagulation process.

The flocculation process proceeds via two primary mechanisms:

-

Charge Neutralization: The highly positive charge of the polynuclear zirconium species effectively neutralizes the negative surface charge of colloids (like clays, bacteria, and organic matter) present in the water. This neutralization collapses the electrostatic double layer that keeps the particles suspended, allowing van der Waals forces to initiate aggregation.

-

Sweep Flocculation: At sufficient dosages, the zirconium species polymerize further and precipitate as amorphous hydrous zirconium oxide (ZrO₂·nH₂O). As these precipitates form and settle, they enmesh and adsorb colloidal particles, effectively "sweeping" them out of the water column.[4] This mechanism is particularly effective for removing a broad range of impurities.

The greater charge of the zirconium ion (4+) compared to aluminum (3+) or iron (3+) leads to a stronger attraction to negatively charged colloids and more efficient charge neutralization, often resulting in lower required dosages.

Caption: Mechanism of this compound Flocculation.

Comparative Performance: Zirconium vs. Traditional Coagulants

Zirconium-based coagulants often exhibit superior performance characteristics when compared directly with aluminum and ferric sulfates. Key advantages include higher removal efficiencies for various contaminants, especially phosphates, and the formation of denser, faster-settling flocs.[4][5]

| Parameter | This compound | Aluminum Sulfate (Alum) | Ferric Sulfate |

| Typical Optimal pH | 5.0 - 8.0 | 5.5 - 7.0[6] | 4.0 - 6.2 and > 8.5[6] |

| Floc Density | High | Moderate | High, but can be bulky[1] |

| Sludge Volume | Generally Lower | High | High[1] |

| Phosphate Removal | Excellent[4] | Good | Good |

| Cold Water Efficacy | High | Reduced | Moderate |

| Suspended Solids Removal | 55-80% (in one study) | 80-90% (in one study) | 80-90% (in one study) |

| Turbidity Removal | Excellent, can achieve lower residual turbidity | Good | Good |

Note: Performance is highly dependent on source water characteristics. The values presented are typical trends observed in comparative studies.

Protocol: Jar Testing for Optimal Flocculant Performance

The jar test is an essential, scalable laboratory procedure that simulates the coagulation and flocculation process of a full-scale water treatment plant.[7][8] It is the primary method for determining the optimal coagulant dosage and operational parameters (like pH) for a specific water source.[7][9]

Materials and Equipment

-

Zirconium(IV) sulfate tetrahydrate (Zr(SO₄)₂·4H₂O) or a stock solution

-

Standard Jar Testing Apparatus (6-paddle stirrer)

-

1000 mL Beakers (Jars)

-

Calibrated pH meter and probes

-

Turbidimeter

-

Pipettes (various sizes)

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Reagent-grade water

-

Acids (e.g., 0.1 N H₂SO₄) and Bases (e.g., 0.1 N NaOH) for pH adjustment

Preparation of this compound Stock Solution (1% w/v)

Causality: Preparing a stock solution allows for accurate and convenient dosing of small quantities of the coagulant during the jar test. A 1% solution is typically easy to handle and dose accurately.

-

Weigh 10.0 g of this compound powder using an analytical balance.

-

Add the powder to a 1000 mL volumetric flask.

-

Add approximately 800 mL of reagent-grade water.

-

Mix using a magnetic stirrer until the solid is completely dissolved. This compound is highly soluble in water.[10]

-

Once dissolved, bring the volume up to the 1000 mL mark with reagent-grade water.

-

This solution has a concentration of 10,000 mg/L. Therefore, 1 mL of this stock solution added to a 1 L water sample is equivalent to a dose of 10 mg/L.

Jar Test Procedure

-

Sample Preparation: Fill six 1000 mL beakers with 1 L of the raw water to be tested. Place them in the jar testing apparatus.

-

Initial Characterization: Measure and record the initial pH, turbidity, temperature, and alkalinity of the raw water sample.

-

Coagulant Dosing: While the paddles are off, add a progressively increasing dose of the this compound stock solution to each beaker. A typical starting range might be 5, 10, 15, 20, 25, and 30 mg/L.

-

Rapid Mix (Coagulation): Turn on the stirrer to a high speed (e.g., 200-300 RPM) for 1 minute.[9] This step ensures the rapid and complete dispersion of the coagulant throughout the water, maximizing interactions with colloidal particles.

-

Slow Mix (Flocculation): Reduce the stirring speed to a gentle rate (e.g., 20-40 RPM) for 15-20 minutes. This slow mixing provides the energy for particle collisions, promoting the growth of small microflocs into larger, more settleable macroflocs. Observe the floc formation ("pin floc" appearance, size growth, clarity between flocs).

-

Settling (Sedimentation): Turn off the stirrer completely and allow the flocs to settle under quiescent conditions for 30 minutes.

-